1-(2-Ethoxy-2-oxoethyl)-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethoxy-2-oxoethyl)-3-(thiophene-2-carbonyl)-1-azabicyclo[222]octan-1-ium is a complex organic compound that features a bicyclic structure with a quaternary ammonium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxy-2-oxoethyl)-3-(thiophene-2-carbonyl)-1-azabicyclo[222]octan-1-ium typically involves the alkylation of 1,4-diazabicyclo[22The reaction conditions often require the use of polar solvents such as polyethylene glycol (PEG) or diglyme at elevated temperatures to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, where primary alcohols, alkyl halides, or sulfonates are reacted with phenols or other nucleophile sources in the presence of DABCO. This method allows for efficient production of the desired quaternary ammonium salt with minimal purification steps .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Ethoxy-2-oxoethyl)-3-(thiophene-2-carbonyl)-1-azabicyclo[2.2.2]octan-1-ium undergoes various chemical reactions, including:
Nucleophilic substitution: The compound can react with nucleophiles to form piperazine derivatives.
Oxidation and reduction: The presence of the thiophene ring allows for potential oxidation reactions, while the carbonyl group can undergo reduction.
Ring-opening reactions: The bicyclic structure can be opened under specific conditions to form linear or cyclic products.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, phenols, and primary alcohols. Reaction conditions often involve high temperatures and the use of polar solvents such as PEG or diglyme .
Major Products Formed
The major products formed from these reactions include piperazine derivatives, oxidized thiophene compounds, and various linear or cyclic products resulting from ring-opening reactions .
Wissenschaftliche Forschungsanwendungen
1-(2-Ethoxy-2-oxoethyl)-3-(thiophene-2-carbonyl)-1-azabicyclo[2.2.2]octan-1-ium has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure and reactivity.
Industry: Utilized in the production of advanced materials and as a component in dye lasers.
Wirkmechanismus
The mechanism of action of 1-(2-ethoxy-2-oxoethyl)-3-(thiophene-2-carbonyl)-1-azabicyclo[2.2.2]octan-1-ium involves its interaction with various molecular targets and pathways. The quaternary ammonium ion can interact with negatively charged biomolecules, while the thiophene ring and carbonyl group can participate in redox reactions and hydrogen bonding. These interactions contribute to the compound’s bioactivity and potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A precursor to the compound, used as a catalyst and ligand in various reactions.
1-Benzyl-1,4-diazabicyclo[2.2.2]octan-1-ium: Similar structure but with a benzyl group instead of the ethoxy and thiophene groups.
Uniqueness
1-(2-Ethoxy-2-oxoethyl)-3-(thiophene-2-carbonyl)-1-azabicyclo[22The presence of the thiophene ring and the quaternary ammonium ion distinguishes it from other similar compounds, offering unique properties for scientific research and industrial applications .
Eigenschaften
Molekularformel |
C16H22NO3S+ |
---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
ethyl 2-[3-(thiophene-2-carbonyl)-1-azoniabicyclo[2.2.2]octan-1-yl]acetate |
InChI |
InChI=1S/C16H22NO3S/c1-2-20-15(18)11-17-7-5-12(6-8-17)13(10-17)16(19)14-4-3-9-21-14/h3-4,9,12-13H,2,5-8,10-11H2,1H3/q+1 |
InChI-Schlüssel |
CIUDKPIIMNGTPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C[N+]12CCC(CC1)C(C2)C(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.